molecular formula C10H14CoN2O6 B12642259 Bis(5-oxo-L-prolinato-N1,O2)cobalt CAS No. 85994-37-2

Bis(5-oxo-L-prolinato-N1,O2)cobalt

Cat. No.: B12642259
CAS No.: 85994-37-2
M. Wt: 317.16 g/mol
InChI Key: IDQDDUMOPVSANG-QHTZZOMLSA-N
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Description

EINECS 289-088-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.

Chemical Reactions Analysis

EINECS 289-088-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

EINECS 289-088-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies involving biochemical pathways or as a tool for probing biological systems. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic agent. Industrial applications may include its use in the production of other chemicals, materials, or as a component in manufacturing processes .

Properties

CAS No.

85994-37-2

Molecular Formula

C10H14CoN2O6

Molecular Weight

317.16 g/mol

IUPAC Name

cobalt;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/2C5H7NO3.Co/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/t2*3-;/m00./s1

InChI Key

IDQDDUMOPVSANG-QHTZZOMLSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Co]

Canonical SMILES

C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Co]

Origin of Product

United States

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